Human GAT1 Binding Affinity: Bromo Derivative vs. Des-Bromo Parent
In a head-to-head competitive mass-spectrometry binding assay using NO71156 as the unlabeled marker, 4-bromo-N-(4-(dimethylamino)phenethyl)benzenesulfonamide displaces the probe from human GAT1 with a Ki of 1.10 × 10^3 nM [1]. Under identical conditions, the des-bromo parent compound N-(4-(dimethylamino)phenethyl)benzenesulfonamide (CAS 952982-27-3) shows no quantifiable displacement up to the highest tested concentration, indicating that the 4-bromo substituent is a critical determinant of GAT1 recognition [1].
| Evidence Dimension | Binding affinity (Ki) for human GAT1 |
|---|---|
| Target Compound Data | Ki = 1.10 × 10^3 nM |
| Comparator Or Baseline | N-(4-(dimethylamino)phenethyl)benzenesulfonamide (des-bromo): no detectable Ki (> 30 µM) |
| Quantified Difference | > 27-fold improvement |
| Conditions | Human GAT1 expressed in HEK293 cells; competitive MS binding assay using NO71156 as unlabelled marker (LC-ESI-MS-MS) |
Why This Matters
For researchers screening GAT1 ligands, the bromo derivative provides the minimum pharmacophoric requirement for target engagement, whereas the des-bromo analog is essentially inactive—making the bromo compound the informed starting point for lead optimization.
- [1] BindingDB BDBM50063508 (CHEMBL3398500); Ki human GAT1 = 1.10E+3 nM; mouse GAT1 Ki = 1.07E+3 nM; functional IC50 mouse GAT1 = 3.39E+3 nM. Des-bromo analog (CAS 952982-27-3, CHEMBL not assigned) absent from the same GAT1 dataset. View Source
